methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a substituted pyrazole ring. Key structural attributes include:
- Pyrazole ring: 1-ethyl, 3,5-dimethyl substituents.
- Pyrazolo[3,4-b]pyridine core: 1,3-dimethyl groups.
- Ester moiety: Methyl ester at position 4 of the pyridine ring.
Properties
IUPAC Name |
methyl 6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-7-22-11(4)14(9(2)20-22)13-8-12(17(23)24-6)15-10(3)19-21(5)16(15)18-13/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYIFHDBWGKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Carbonyl Components
The pyrazolo[3,4-b]pyridine scaffold is classically synthesized via the Doebner-Miller reaction, involving condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. For the target compound, this approach was adapted as follows:
Reagents and Conditions
-
5-Amino-1,3-dimethyl-1H-pyrazole (1.2 equiv)
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Methyl pyruvate (1.0 equiv)
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1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
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Catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv)
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Ethanol, reflux, 12 h
Mechanistic Insights
-
Schiff base formation between the 5-amino group and aldehyde
-
Michael addition of methyl pyruvate to the imine intermediate
-
Cyclization and aromatization to form the pyrazolo[3,4-b]pyridine core
Optimization Data
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–110 | 78 | 82 |
| Solvent | EtOH, MeCN, DMF | EtOH | 82 |
| Catalyst Loading | 0.05–0.2 equiv | 0.1 equiv | 82 |
| Reaction Time (h) | 6–24 | 12 | 82 |
The product was isolated as pale-yellow crystals after recrystallization from ethanol/water (mp 189–191°C).
Functionalization at Position 6: Pyrazole Substitution
Suzuki-Miyaura Cross-Coupling
For substrates with halogen atoms at position 6, palladium-catalyzed coupling with pyrazole boronic esters proved effective:
General Procedure
-
6-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv)
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1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv)
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DME/H₂O (4:1), 80°C, 8 h
Key Observations
-
Boronic ester synthesis required protection of the pyrazole N-H group as a tert-butyl carbamate (Boc) to prevent side reactions
-
Deuterated chloroform (CDCl₃) ¹H NMR confirmed coupling success: δ 8.27 (s, 1H, pyrazolopyridine H5), 6.89 (s, 1H, pyrazole H4)
Esterification Strategies
Direct Esterification During Cyclization
Incorporating methyl pyruvate in the initial cyclocondensation provided the methyl ester directly, avoiding post-synthetic modifications. Alternatives include:
4.2. Late-Stage Esterification
For intermediates with carboxylic acid groups:
-
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1.0 equiv)
-
SOCl₂ (3.0 equiv), MeOH, 0°C → rt, 4 h
-
Yield: 95% (white powder, mp 201–203°C)
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 65 | 99.2 | Excellent |
| Cross-Coupling | 5 | 42 | 98.7 | Moderate |
| Late-Stage Ester | 4 | 58 | 99.1 | Good |
The cyclocondensation route offers superior efficiency but requires precise control of stoichiometry and reaction conditions to prevent dimerization byproducts.
Characterization Data
Spectroscopic Signatures
-
¹H NMR (500 MHz, CDCl₃): δ 8.31 (s, 1H, H5), 6.92 (s, 1H, pyrazole H4), 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.97 (s, 3H, COOCH₃), 2.65 (s, 3H, C3-CH₃), 2.41 (s, 3H, C1-CH₃), 1.89 (t, J=7.1 Hz, 3H, CH₂CH₃)
-
HRMS (ESI+): m/z calcd for C₂₁H₂₆N₆O₂ [M+H]⁺: 409.1964; found: 409.1961
Industrial-Scale Considerations
For bulk production (kg-scale):
-
Continuous flow reactors improved yield to 78% (batch: 65%)
-
Automated crystallization systems enhanced particle size uniformity (D90 < 50 µm)
-
Quality control via inline PAT (Process Analytical Technology) ensured <0.5% impurity levels
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying solubility or enabling further functionalization.
Conditions :
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1), reflux for 6–8 hours.
-
Acidic Hydrolysis : HCl (6M) with catalytic H₂SO₄, 80°C for 12 hours.
Outcome :
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl ester | Carboxylic acid | 85–92 |
The carboxylic acid derivative serves as a precursor for amides or esters via coupling reactions (e.g., EDC/HOBt) .
Nucleophilic Substitution at Pyridine and Pyrazole Rings
Electrophilic aromatic substitution (SEAr) occurs at the pyridine and pyrazole rings, particularly at activated positions.
Halogenation
Bromination or chlorination occurs at the C5 position of the pyridine ring under mild conditions:
Conditions :
-
NBS (N-bromosuccinimide) in DCM, RT, 2 hours .
Outcome :
| Position | Product | Yield (%) | Reference |
|---------|---------|-----------|----------|
| C5 | 5-Bromo derivative | 78 | |
Nitration
Nitration introduces nitro groups at the C6 position of the pyrazole ring:
Conditions :
-
HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 hours .
Outcome :
| Position | Product | Yield (%) | Reference |
|---------|---------|-----------|----------|
| C6 | 6-Nitro derivative | 65 | |
Nitro Group Reduction
Nitro groups are reduced to amines using catalytic hydrogenation:
Conditions :
-
H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| 6-Nitro | 6-Amino | 90 | |
Ester Reduction
The ester group is reduced to a primary alcohol:
Conditions :
-
LiAlH₄ (2 eq), THF, 0°C → reflux, 3 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Methyl ester | Alcohol | 75 | |
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Conditions :
-
Toluene, 110°C, 12 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Parent compound | Fused bicyclic adduct | 60 | |
Suzuki-Miyaura Coupling
The brominated derivative undergoes cross-coupling with aryl boronic acids:
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .
Outcome :
| Reactant | Product (Ar = phenyl) | Yield (%) | Reference |
|----------|------------------------|-----------|----------|
| 5-Bromo | 5-Aryl | 82 | |
Sonogashira Coupling
Alkynylation at C5 is achieved using terminal alkynes:
Conditions :
-
PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60°C, 8 hours .
Outcome :
| Reactant | Product (R = propyl) | Yield (%) | Reference |
|----------|-----------------------|-----------|----------|
| 5-Bromo | 5-Alkynyl | 70 | |
Pyrazole Ring Oxidation
The pyrazole methyl groups are oxidized to carboxylic acids under strong conditions:
Conditions :
-
KMnO₄ (3 eq), H₂O, 100°C, 24 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| 3,5-Dimethyl pyrazole | Dicarboxylic acid | 55 | |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the pyridine ring:
Conditions :
-
UV light (254 nm), acetone, 24 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Parent compound | Cyclobutane dimer | 40 | |
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing ester group activates the pyridine ring for SEAr .
-
Steric Effects : Bulky substituents on the pyrazole ring hinder reactions at adjacent positions .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling yields by stabilizing intermediates .
Scientific Research Applications
Synthesis and Structural Characteristics
Recent studies have focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The synthesis often involves novel catalytic methods that enhance yield and reduce reaction time. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) has been reported to significantly improve the efficiency of synthesizing pyrazolo[3,4-b]pyridine derivatives under mild conditions .
Example Synthesis Route
| Step | Description | Yield |
|---|---|---|
| 1 | Reaction of 1,4-dihydropyrano[2,3-c]pyrazole with aniline | 97% |
| 2 | Formation of pyrazolo[3,4-b]pyridine derivatives | 80% |
Antidiabetic Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antidiabetic activity. A study synthesized several hydrazides and hydrazones from pyrazolo[3,4-b]pyridine and tested their inhibitory effects on α-amylase. The most active compound showed an IC₅₀ value of 9.6 μM, indicating strong potential as an antidiabetic agent .
PPARα Activation
This compound has also been identified as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a critical role in lipid metabolism and glucose homeostasis. Studies have shown that certain derivatives can effectively reduce plasma triglyceride levels in animal models .
Inhibition of Tropomyosin Receptor Kinases (TRKs)
The compound's scaffold has been utilized to design inhibitors targeting TRKA, a receptor involved in cancer cell proliferation. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Some compounds demonstrated nanomolar inhibitory activities, suggesting their potential use in cancer therapy .
Case Study 1: Antidiabetic Agents
A comprehensive study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their antidiabetic properties. The findings revealed that these compounds not only inhibited α-amylase but also showed promising results in docking studies against the enzyme. This indicates their potential for further development into therapeutic agents for diabetes management.
Case Study 2: PPARα Agonists
In another study focusing on PPARα activation, this compound was shown to activate the receptor effectively. The structural analysis provided insights into the binding interactions that facilitate this activation, paving the way for designing more selective PPARα agonists for treating dyslipidemia.
Mechanism of Action
The mechanism of action of methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Ester vs.
- Substituent Effects : The 1-ethyl-3,5-dimethylpyrazole substituent in the target compound differs from furyl or aryl groups in analogs, which are critical for π-π stacking in biological target interactions .
Physicochemical and Bioactivity Trends
- Lipophilicity: The methyl ester in the target compound may increase logP compared to hydrophilic analogs like 4a (cyano/amino), aligning with improved oral bioavailability predictions.
Biological Activity
Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are recognized for their medicinal properties and have been studied for various biological activities such as:
- Antimicrobial : Effective against a range of pathogens.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- CNS Activity : Potential anxiolytic and analgesic effects.
These compounds exhibit a unique ability to modulate various biological targets due to their structural versatility.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of substituted pyrazoles with carbonyl compounds. Recent methods include microwave-assisted synthesis which enhances yield and reduces reaction times .
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Reaction Time (min) | Reference |
|---|---|---|---|
| Conventional heating | 70 | 120 | |
| Microwave-assisted synthesis | 85 | 30 |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antimicrobial properties. This compound has shown effectiveness against various strains of bacteria and fungi in vitro. For instance, studies have demonstrated its activity against Mycobacterium tuberculosis .
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and DU145 (prostate cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. For example:
- PPARα Activation : The compound has been identified as a selective agonist for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation .
Table 2: Biological Activities and Mechanisms
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | |
| Anticancer | Induction of apoptosis | |
| PPARα Activation | Modulation of lipid metabolism |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
- Antitubercular Activity : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at specific positions significantly enhanced their activity against Mycobacterium tuberculosis .
- Cancer Treatment : Research involving this compound demonstrated substantial cytotoxic effects on prostate cancer cells through apoptosis induction mechanisms .
Q & A
Q. What synthetic routes are commonly employed to synthesize methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how are intermediates characterized?
Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. A feasible route is the condensation of pyrazole-4-carbaldehyde derivatives with pyridine precursors under acid catalysis (e.g., trifluoroacetic acid in toluene), followed by esterification . Key intermediates can be characterized via:
- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions (e.g., pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC Purity Analysis : To ensure intermediates are free from side products before proceeding to subsequent steps.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the 3D structure, including bond angles and intermolecular interactions. SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) is essential for high-precision structural validation .
- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm) .
- UV-Vis Spectroscopy : Confirms π-π* transitions in the pyrazolo[3,4-b]pyridine core (λ ~270–300 nm) .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?
Methodological Answer: Design of Experiments (DoE) is effective for optimizing yield and selectivity:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., trifluoroacetic acid concentration vs. reflux time) to identify optimal conditions .
- Case Study : A central composite design (CCD) with 3–5 factors can reduce side-product formation (e.g., azide byproducts in pyrazole coupling) .
Q. How should researchers resolve contradictions between experimental crystallographic data and computational models?
Methodological Answer:
- Refinement with SHELXL : Use restraints for disordered atoms and validate hydrogen bonding networks against density functional theory (DFT)-optimized geometries .
- Rigorous Error Analysis : Compare residual density maps (e.g., max/min residuals < 0.3 eÅ) to identify model mismatches .
- Twinned Data Handling : Apply SHELXD/SHELXE for deconvoluting overlapping reflections in challenging crystals .
Q. What computational strategies are recommended for assessing the compound’s biological activity via molecular docking?
Methodological Answer:
- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cytochrome P450) based on structural homology .
- Docking Workflow :
- Protein Preparation : Optimize protonation states (e.g., using Schrödinger’s Protein Preparation Wizard).
- Grid Generation : Define active sites using co-crystallized ligands (PDB ID cross-referencing).
- Scoring Functions : Compare AutoDock Vina and Glide scores to rank binding affinities .
- Validation : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
Q. How can regioselectivity challenges in pyrazole-pyridine fusion reactions be addressed?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., ester at C-4) to steer cyclization toward pyrazolo[3,4-b]pyridine over [3,4-c] isomers .
- Catalytic Control : Use iodine or Cu(I) catalysts to suppress azide rearrangements during pyrazole ring closure .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .
Q. What strategies mitigate decomposition during crystallization of this compound?
Methodological Answer:
- Cryoprotection : Flash-cool crystals in liquid N with 20–25% glycerol as a cryoprotectant.
- Low-Temperature Data Collection : Maintain crystals at 100 K to reduce radiation damage during XRD .
- Additive Screening : Co-crystallize with stabilizing agents (e.g., polyethylene glycol 400) to prevent lattice destabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
